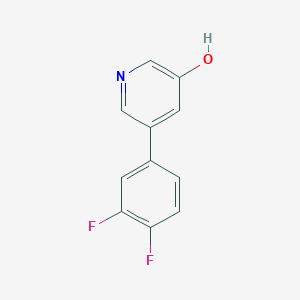

5-(3,4-Difluorophenyl)pyridin-3-ol

Description

Significance of the Pyridine (B92270) Core in Contemporary Drug Discovery and Development

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. researchgate.netnih.govsarchemlabs.comrsc.org Its prevalence in a vast number of FDA-approved drugs underscores its importance as a "privileged scaffold." rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a dipole moment, influencing the molecule's solubility, membrane permeability, and ability to interact with biological targets. nih.gov

The versatility of the pyridine core allows for extensive structural modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov Pyridine-containing drugs have demonstrated a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and cardiovascular agents. nih.govnih.gov The ability of the pyridine nucleus to enhance metabolic stability, improve binding affinity to target proteins, and increase potency makes it an attractive framework for the design of new therapeutic agents. nih.gov

Strategic Incorporation of Fluorine Atoms in Heterocyclic Systems for Enhanced Biological Activity and Metabolic Stability

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to optimize their properties. nih.gov Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. nih.gov This can lead to enhanced binding interactions with target enzymes and receptors.

One of the most significant advantages of fluorination is the improvement of metabolic stability. mdpi.comunc.eduresearchgate.netchemrxiv.org The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. nih.gov By strategically placing fluorine atoms at metabolically vulnerable positions on a molecule, chemists can block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability. mdpi.comunc.eduresearchgate.netchemrxiv.org Furthermore, the substitution of hydrogen with fluorine can also impact a compound's lipophilicity, which in turn affects its absorption, distribution, and excretion profiles. nih.gov The difluoromethyl group, in particular, is of significant interest in drug research for its ability to confer specific properties to bioactive molecules. uni-muenster.dechemeurope.com

Contextual Overview of 5-(3,4-Difluorophenyl)pyridin-3-ol as a Multifaceted Research Target

The compound this compound integrates the key structural features discussed above: a pyridinol core and a difluorinated phenyl ring. The pyridin-3-ol moiety, a derivative of pyridine, offers sites for hydrogen bonding and potential for further functionalization. Pyridinols and their isomers, pyridinones, are recognized for their ability to act as hydrogen bond donors and acceptors, making them valuable in fragment-based drug design and as kinase hinge-binding motifs. frontiersin.org

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components are present in various biologically active compounds. For instance, related structures such as pyrazolo[3,4-b]pyridines, which also feature a pyridine-based core, have been investigated for a range of therapeutic applications, including as antibacterial agents and kinase inhibitors. nih.govnih.govresearchgate.netmdpi.comnih.gov The synthesis of related pyridin-3-ol derivatives, such as 6-(hydroxymethyl)pyridin-3-ol, has been explored, indicating the chemical tractability of this class of compounds. researchgate.net

Scope and Foundational Objectives of Academic Inquiry into this compound

The academic inquiry into a molecule like this compound would likely be driven by several foundational objectives. A primary goal would be to synthesize and characterize the compound, establishing its physicochemical properties. Subsequent research would likely focus on exploring its potential biological activities, guided by the known pharmacology of related fluorinated pyridines and pyridinols.

A key area of investigation would be its potential as a kinase inhibitor, given that the pyridine scaffold is a common feature in many kinase-targeting drugs. The difluorophenyl moiety could enhance potency and selectivity for specific kinases. Another avenue of research could be its potential as an antibacterial or antifungal agent, building on the known antimicrobial properties of other pyridine derivatives. mdpi.com

The synthesis of this compound would likely involve multi-step synthetic routes, potentially utilizing cross-coupling reactions to join the phenyl and pyridine rings. The development of efficient and scalable synthetic methods would be a critical objective for enabling further biological evaluation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-difluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-10-2-1-7(4-11(10)13)8-3-9(15)6-14-5-8/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBROWCQLPCLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682706 | |

| Record name | 5-(3,4-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-49-8 | |

| Record name | 5-(3,4-Difluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 3,4 Difluorophenyl Pyridin 3 Ol

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Pyridinol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. rnlkwc.ac.in By mentally breaking down the target molecule into simpler, commercially available starting materials, chemists can devise a viable synthetic route. rnlkwc.ac.inlkouniv.ac.in For 5-(3,4-Difluorophenyl)pyridin-3-ol, the key challenge lies in the formation of the bond between the pyridine (B92270) and the difluorophenyl rings.

A primary disconnection strategy involves breaking the C-C bond between the pyridine and the phenyl ring. This leads to two key synthons: a 5-halopyridin-3-ol derivative and a (3,4-difluorophenyl)boronic acid or a similar organometallic reagent. This approach is the foundation for various cross-coupling reactions.

Another approach is to construct the pyridine ring itself with the difluorophenyl substituent already in place. This involves disconnecting the pyridine ring, which can be achieved in several ways, leading to acyclic precursors that can be cyclized to form the desired pyridinol. This strategy is often employed in classical heterocyclic synthesis methods.

Functional group interconversion (FGI) is another important consideration. rnlkwc.ac.in For instance, a hydroxyl group can be introduced at a late stage of the synthesis, or it might be protected during the synthesis and deprotected at the end. Similarly, the fluorine atoms on the phenyl ring can be introduced at various stages.

Established and Emerging Synthetic Routes for the Construction of this compound

A variety of synthetic methods can be employed to construct the this compound scaffold. These range from modern transition metal-catalyzed cross-coupling reactions to classical heterocyclic synthesis approaches.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridyl Linkages (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 5-halopyridin-3-ol with (3,4-difluorophenyl)boronic acid.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction.

Other Transition Metal-Mediated Coupling Strategies (e.g., Negishi, Stille, Buchwald-Hartwig)

Besides the Suzuki-Miyaura coupling, other transition metal-mediated reactions can also be employed for the synthesis of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org For the synthesis of the target molecule, this would involve reacting a 5-halopyridin-3-ol with a (3,4-difluorophenyl)zinc halide. 2-Pyridylzinc reagents have been shown to be excellent nucleophiles in cross-coupling reactions, often proceeding at room temperature. nih.gov Solid, moderately air-stable 2-pyridylzinc reagents have been developed as practical alternatives to unstable organoboron compounds. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgthermofisher.com A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. thermofisher.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction has a broad scope, with many functional groups being tolerated. thermofisher.com

Buchwald-Hartwig Amination: While primarily used for forming C-N bonds, the Buchwald-Hartwig amination is a significant palladium-catalyzed cross-coupling reaction. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org It involves the coupling of an amine with an aryl halide. wikipedia.org While not directly applicable to the C-C bond formation in the target molecule, it is a key method for synthesizing substituted pyridines and other nitrogen-containing heterocycles. nih.govrsc.org

Classical Heterocyclic Synthesis Approaches to Substituted Pyridinols

Classical methods for the synthesis of substituted pyridines often involve the condensation of acyclic precursors. These methods can be highly effective for the preparation of specific substitution patterns.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.orgyoutube.com This method is particularly useful for the synthesis of highly substituted pyridines. illinois.edu

Guareschi-Thorpe Condensation: This reaction involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia to yield a substituted pyridin-2-one. Recent advancements have led to a more environmentally friendly version of this reaction using ammonium carbonate in an aqueous medium to produce hydroxy-cyanopyridines. rsc.orgnih.gov

From Furan (B31954) Precursors: Functionalized 3-hydroxypyridines can be synthesized from furan precursors. For example, the reaction of 2-acylfurans with ammonia at high pressure and temperature can lead to the formation of 3-hydroxypyridines. dur.ac.uk Another approach involves the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles to produce polysubstituted 3-hydroxypyridines. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable to specific analogs or intermediates)

While this compound itself is achiral, the synthesis of chiral analogs or intermediates may be necessary in certain applications.

Stereoselective Synthesis: General methods for the catalytic, highly enantioselective synthesis of chiral pyridines have been developed. nih.govresearchgate.net These methods often involve the use of chiral catalysts to control the stereochemistry of the reaction. For example, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines can provide access to a wide range of alkylated chiral pyridines. nih.gov

Chiral Resolution: Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers can then be separated by crystallization. wikipedia.org Lipase-catalyzed enantioselective acetylation is another technique that has been used for the resolution of chiral pyridyl ethanols. researchgate.net

Chemical Derivatization and Analog Generation Strategies for this compound

The this compound scaffold offers several sites for chemical modification, allowing for the generation of a diverse library of analogs.

The hydroxyl group on the pyridine ring is a key site for derivatization. It can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Triflation: Reaction with triflic anhydride (B1165640) to form a triflate, which is an excellent leaving group for subsequent cross-coupling reactions. acs.org

The pyridine ring itself can also be functionalized. For example, the nitrogen atom can be quaternized to form pyridinium (B92312) salts. The pyridine ring can also undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

The difluorophenyl ring provides another handle for modification. The fluorine atoms can influence the electronic properties of the molecule and can also be sites for further functionalization, although this is generally more challenging.

The ability to derivatize these different positions allows for the fine-tuning of the molecule's properties for various applications.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound offers several sites for chemical modification, allowing for the fine-tuning of its physicochemical properties. The reactivity of the pyridine ring is heavily influenced by the resident nitrogen atom, which makes it electron-deficient.

Key transformations include:

Reactions at the Hydroxyl Group: The phenol-like hydroxyl group at the C-3 position is a primary site for functionalization. Standard etherification reactions (e.g., Williamson ether synthesis) with various alkyl or aryl halides can be employed to introduce alkoxy side chains. Esterification is also a viable route for modification.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho and para to the nitrogen atom). stackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen. stackexchange.com To enable such reactions, a leaving group, such as a halogen, must first be installed at these positions on the pyridine precursor. A variety of nucleophiles, including amines, thiols, and alkoxides, can then be used to introduce new functional groups. nih.govsci-hub.se

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. wikipedia.org However, such reactions can be facilitated by first converting the pyridine to its N-oxide derivative. The N-oxide is more electron-rich and can direct electrophiles to the C-2 and C-4 positions. Subsequent reduction of the N-oxide restores the pyridine ring. wikipedia.org

The following table summarizes potential functionalization reactions on the pyridine ring.

| Reaction Type | Position(s) | Reagents & Conditions | Resulting Functional Group |

| Etherification | C-3 (-OH) | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Alkoxy (-OR) |

| Nucleophilic Substitution | C-2, C-6 (requires pre-installed leaving group) | Amine (R-NH₂), Base | Amino (-NHR) |

| Nucleophilic Substitution | C-2, C-6 (requires pre-installed leaving group) | Thiol (R-SH), Base | Thioether (-SR) |

| Electrophilic Nitration | C-2, C-4 (via N-oxide) | HNO₃/H₂SO₄, then reduction | Nitro (-NO₂) |

Modifications and Substituent Effects on the Difluorophenyl Moiety

The 3,4-difluorophenyl group also presents opportunities for modification, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents—the two fluorine atoms and the pyridinyl group—must be considered.

Directing Effects: Fluorine is an ortho-, para-directing yet deactivating group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The two adjacent fluorine atoms strongly deactivate the ring towards electrophilic attack. The pyridinyl substituent is also a deactivating group. The combined effect makes further substitution on this ring challenging, requiring forcing conditions.

Potential Substitution Sites: Analysis of the directing effects suggests that electrophilic attack would most likely occur at the C-5 or C-6 positions of the phenyl ring, which are ortho to one of the fluorine atoms and meta to the other.

Common Electrophilic Reactions: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be attempted, though they may require potent electrophiles and catalysts. masterorganicchemistry.comkhanacademy.org

The table below outlines hypothetical electrophilic substitution reactions on the difluorophenyl ring.

| Reaction Type | Predicted Position(s) | Reagents & Conditions | Added Substituent |

| Nitration | C-5, C-6 | Conc. HNO₃/H₂SO₄ (harsher conditions) | Nitro (-NO₂) |

| Bromination | C-5, C-6 | Br₂, FeBr₃ | Bromo (-Br) |

| Acylation | C-5, C-6 | Acyl chloride, AlCl₃ (may be difficult) | Acyl (-COR) |

Introduction of Bridging Linkers and Bioisosteric Replacements

For applications in medicinal chemistry and materials science, introducing linkers to connect the molecule to other fragments or replacing parts of the molecule with bioisosteres are common strategies.

Bridging Linkers: The hydroxyl group is the most straightforward point of attachment for linkers via an ether or ester bond. Alternatively, a halogen atom can be introduced onto either ring during the synthesis, providing a handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to attach a wide variety of linker groups. For instance, a bromo-substituted precursor could be coupled with a terminal alkyne to introduce a rigid alkynyl linker.

Bioisosteric Replacements: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate a molecule's biological activity.

Hydroxyl Group: The pyridin-3-ol can be replaced with bioisosteres such as an amino group (-NH₂), a thiol group (-SH), or a carboxyl group (-COOH). This would require starting the synthesis with the appropriately substituted pyridine precursor.

Fluorine Atoms: The fluorine atoms on the phenyl ring are often critical for activity but can be replaced with other halogens (e.g., chlorine) or a trifluoromethyl (-CF₃) group to alter lipophilicity and electronic properties. researchgate.net

Optimization for Scalable Synthesis and Process Chemistry Considerations in Research

Transitioning a synthetic route from a laboratory scale to a larger, kilogram scale requires careful optimization with a focus on cost, efficiency, safety, and environmental impact. nih.gov

Route Selection: For the synthesis of this compound, a Suzuki-Miyaura coupling is highly scalable. mdpi.com The key is the availability and cost of the starting materials: (3,4-difluorophenyl)boronic acid and a suitable 5-bromo- or 5-chloropyridin-3-ol derivative.

Process Optimization: Key considerations for scaling up include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary goal. High-activity catalysts that are effective at low loadings (ppm levels) are preferred. nih.gov

Solvent Choice: Selecting inexpensive, non-toxic, and easily recoverable solvents is crucial. Water or mixtures of water with alcohols or ethers are often used for Suzuki reactions in industrial settings. mdpi.com

Reaction Concentration: Running reactions at higher concentrations reduces solvent waste and improves reactor throughput.

One-Pot Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" or "telescoped" synthesis) can significantly improve efficiency by eliminating intermediate workup and purification steps. mdpi.com

Purification: Developing a robust crystallization method for the final product is often preferred over chromatographic purification on a large scale due to cost and solvent consumption.

Continuous Flow Chemistry: For very large-scale production, moving from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, improved safety, and higher throughput. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 3,4 Difluorophenyl Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-(3,4-Difluorophenyl)pyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for an unambiguous structural assignment.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the difluorophenyl ring. The hydroxyl proton of the pyridin-3-ol moiety might appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The carbon atoms attached to fluorine would exhibit characteristic splitting patterns (carbon-fluorine coupling). The chemical shifts of the carbons in both the pyridine and difluorophenyl rings would be influenced by the electronegativity of the nitrogen and fluorine atoms, respectively.

¹⁹F NMR is a powerful tool for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the coupling constant between these two fluorine atoms would confirm their ortho relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₁H₇F₂NO).

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable technique for the analysis of this compound, allowing for its separation from any impurities before it enters the mass spectrometer. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation might involve the loss of the hydroxyl group, cleavage of the bond between the two aromatic rings, or the loss of fluorine atoms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations would likely appear in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic pyridine and difluorophenyl rings. The position and intensity of these bands would be influenced by the substitution pattern and the presence of the hydroxyl group.

Chiroptical Spectroscopy (if applicable to chiral analogs or synthetic intermediates)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are only applicable to chiral molecules. As this compound itself is not chiral, it would not exhibit a CD spectrum. However, if any chiral analogs or synthetic intermediates were to be prepared, chiroptical spectroscopy would be a valuable tool for determining their absolute configuration and studying their stereochemical properties.

Computational Chemistry and Theoretical Investigations of 5 3,4 Difluorophenyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to determining the electronic characteristics and predicting the chemical reactivity of a molecule.

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 5-(3,4-Difluorophenyl)pyridin-3-ol, a DFT calculation, often using a basis set such as B3LYP/6-31G+(d,p), would compute the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. researchgate.net This process is crucial as the molecular geometry dictates its electronic properties and how it can interact with other molecules.

Once the geometry is optimized, a vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov For instance, characteristic vibrational modes for this compound would include O-H stretching of the hydroxyl group, C-F stretching from the difluorophenyl ring, and various bending and stretching modes of the pyridine (B92270) ring. nih.gov Comparing these theoretical frequencies with experimental IR data helps to confirm the molecular structure.

Table 1: Representative Theoretical Vibrational Frequencies for Pyridine Derivatives This table is illustrative, based on typical values for related compounds, as specific data for this compound is not available.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Phenyl Ring | C-H Stretch | 3000-3100 |

| Pyridine Ring | C=N Stretch | 1550-1650 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). imperial.ac.uk The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. epstem.net For this compound, the electron-rich pyridine and hydroxyl groups would likely contribute significantly to the HOMO, while the electron-withdrawing difluorophenyl ring could influence the LUMO's energy and distribution.

An Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netekb.eg Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. nih.gov In this compound, the oxygen of the hydroxyl group and the nitrogen of the pyridine ring would be expected to be regions of high negative potential, making them key sites for hydrogen bonding. researchgate.net The hydrogen of the hydroxyl group would be a site of positive potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is essential in drug discovery for screening potential inhibitors.

In a molecular docking study, the this compound molecule would be placed into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. Studies on similar pyridine derivatives have used this approach to predict their potential as inhibitors for targets like cyclooxygenase (COX) enzymes or fibroblast growth factor receptors (FGFR). nih.gov The results would reveal the most likely binding pose and provide a semi-quantitative prediction of the binding strength.

The primary output of a docking simulation is the detailed visualization of intermolecular interactions between the ligand and the target. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor (via the hydrogen) and acceptor (via the oxygen). The pyridine nitrogen is also a strong hydrogen bond acceptor. nih.gov These interactions with amino acid residues in a protein's active site are often critical for binding.

π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonds, where the fluorine acts as an electrophilic region that interacts with a nucleophilic partner, such as a backbone carbonyl oxygen in the protein.

Table 2: Potential Intermolecular Interactions for this compound in a Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Asp, Glu, Ser, Thr (side chain O); Backbone C=O |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Pyridine (N) | Arg, Lys, His (side chain N-H); Ser, Thr (side chain O-H) |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Binding Site Flexibility

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. ucl.ac.uk An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. By simulating the ligand-protein complex in a solvated environment, MD can assess the stability of the docked pose, reveal how the ligand and protein adjust to each other, and identify conformational changes in the binding site. ucl.ac.uk This provides a more realistic understanding of the binding event and the flexibility of both the ligand and its target, which is information that cannot be obtained from a static docking pose alone.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Research Prioritization

A primary cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. researchgate.net In silico ADMET prediction provides an early warning system, allowing researchers to identify and deprioritize compounds with a high likelihood of failure, thereby conserving resources for more promising candidates. researchgate.netjapsonline.com Various computational platforms, such as SwissADME, pKCSM, and ADMETlab 2.0, are utilized to predict these crucial pharmacological parameters based on a molecule's structure. researchgate.net

Computational models can predict a range of pharmacokinetic parameters that govern a drug's journey through the body. These models are typically built using large datasets of experimentally determined properties and employ machine learning or quantitative structure-property relationship (QSPR) approaches. For this compound, these models would predict key descriptors that influence its ADME profile.

Table 1: Predicted Pharmacokinetic Parameters for this compound (Note: The following values are illustrative, based on typical predictions for a compound with this structure using common in silico tools, and are not experimental data.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 223.19 g/mol | Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral absorption. japsonline.com |

| logP (Lipophilicity) | ~1.5 - 2.5 | Indicates moderate lipophilicity, often correlated with good absorption and distribution. japsonline.com |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule of Five (<5). japsonline.com |

| Hydrogen Bond Acceptors | 3 (N, O, 2x F) | Conforms to Lipinski's Rule of Five (<10). japsonline.com |

| Water Solubility (logS) | Moderately Soluble | Affects absorption and formulation possibilities. |

| Caco-2 Permeability | Moderate to High | Suggests potential for good intestinal absorption. |

| Volume of Distribution (VDss) | Moderate | Indicates the extent of drug distribution into tissues versus plasma. |

Drug-drug interactions (DDIs) often arise from the inhibition of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov For this compound, predicting its interaction with CYP enzymes is crucial. For example, predicting its potential to inhibit CYP3A4, a key enzyme in drug metabolism, would be vital to foresee potential DDIs with co-administered drugs. nih.gov

Furthermore, computational tools can predict the likely metabolic pathways for a compound. nih.gov Machine learning models, trained on extensive metabolic data, can identify the most probable sites of metabolism on the molecule and the resulting metabolites. nih.govnih.gov This foresight can guide the design of subsequent metabolic stability assays.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter. For drugs targeting the central nervous system (CNS), penetration is essential, while for peripherally acting drugs, it is often undesirable to avoid CNS side effects. mdpi.com The permeability across the BBB is commonly expressed as the logBB value. mdpi.com

In silico models for predicting BBB penetration range from those based on physicochemical properties to more complex machine learning and physics-based approaches. mdpi.comresearchgate.netdrughunter.com Key factors influencing passive diffusion across the BBB include lipophilicity, molecular size, and the capacity for hydrogen bonding. mdpi.com Generally, increased lipophilicity and smaller molecular size favor penetration, while a higher number of hydrogen bond donors and acceptors hinders it. mdpi.com Advanced models, such as graph neural networks, can provide more accurate predictions and even estimate the uncertainty of the prediction, which is valuable for decision-making. researchgate.net

Table 2: Key Physicochemical Descriptors for BBB Penetration Modeling of this compound

| Descriptor | Typical Value Range for BBB+ | Relevance for this compound |

|---|---|---|

| logP | 0 - 5 | The predicted moderate lipophilicity is generally favorable for BBB penetration. mdpi.com |

| Molecular Weight | < 450 g/mol | The compound's low molecular weight is advantageous. |

| Hydrogen Bond Donors | ≤ 3 | With one donor, the compound meets this criterion. mdpi.com |

| Hydrogen Bond Acceptors | ≤ 7 | With three acceptors, the compound meets this criterion. mdpi.com |

No Publicly Available Data on the Biological Activity of this compound

Following an extensive and thorough search of publicly accessible scientific literature, including research databases, academic journals, and patent filings, no specific data was found regarding the in vitro biological activities or molecular mechanisms of the chemical compound This compound .

Numerous search strategies were employed to locate information pertinent to the requested article outline, including queries for enzyme inhibition, receptor binding, and cellular activity assays. These searches did not yield any published studies focused on this specific molecule.

While research exists for compounds containing similar structural motifs, such as other difluorophenyl derivatives or substituted pyridinols, the data is not transferable and relates to distinctly different molecules. For instance, studies on compounds like (r)-5-(3,4-difluorophenyl)-5-[(3-methyl-2-oxopyridin-1(2h)-yl)methyl]imidazolidine-2,4-dione google.com or 5-(3,4-difluorophenyl)pyrrolidin-3-ol (B12102680) uni.lu involve different core structures and, therefore, different biological profiles. Similarly, computational studies and biological evaluations have been reported for other pyridine derivatives, but none correspond to the subject compound. nih.govnih.govresearchgate.net

The absence of information in the public domain prevents the creation of a scientifically accurate and informative article as requested. The required sections on molecular target identification, including specific enzyme and receptor assays, and cellular activity profiling, such as proliferation and apoptosis studies, cannot be completed without published research findings. Generating content for the specified outline would necessitate fabricating data, which is beyond the scope of providing factual and reliable information.

Therefore, it must be concluded that the biological activities of This compound have not been described in the available scientific literature.

In-depth Exploration of this compound: A Review of In Vitro Research

Despite a comprehensive search of scientific literature and databases, no specific research findings were identified for the chemical compound this compound.

This report aimed to provide a detailed analysis of the in vitro biological activities and molecular mechanisms of this compound, structured around a specific outline. However, extensive and targeted searches for published studies on this particular compound did not yield any relevant data concerning its cellular pathway interrogation, high-throughput screening, or structure-activity relationship (SAR) and structure-property relationship (SPR) elucidation.

The intended sections of this article were to cover:

Exploration of Biological Activities and Molecular Mechanisms of 5 3,4 Difluorophenyl Pyridin 3 Ol in Vitro

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation:This part of the report would have focused on the chemical modifications of 5-(3,4-Difluorophenyl)pyridin-3-ol to understand how its structure relates to its biological activity.

Quantitative Structure-Activity Relationships (QSAR) Analysis:This subsection was intended to present any mathematical models that correlate the chemical structure of derivatives of this compound with their biological activity.

The absence of any specific research on this compound in the public domain prevents the generation of a scientifically accurate and informative article as requested. It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized, or that research on it has not been published.

Therefore, no data tables or detailed research findings can be presented.

Preclinical Pharmacological Evaluation of 5 3,4 Difluorophenyl Pyridin 3 Ol Analogs in Vivo Non Human Models

Pharmacokinetic (PK) Profiling in Relevant Animal Models (e.g., Rodents)

Pharmacokinetic studies are fundamental to understanding how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). These parameters collectively determine the drug's concentration in the body over time and its availability at the target site.

Absorption and Bioavailability Assessments

The initial step in a drug's journey is its absorption into the systemic circulation. For orally administered drugs, this is a critical determinant of their utility. Bioavailability (F) quantifies the fraction of an administered dose that reaches the systemic circulation unchanged.

For novel pyridine (B92270) derivatives, poor aqueous solubility can present a significant challenge to oral absorption. For instance, in the development of a series of 1,3-dihydro-imidazo[4,5-b]pyridin-2-one based negative allosteric modulators of the GluN2B receptor, poor solubility and permeability were identified as key issues. To overcome this, formulation strategies such as the development of a nanosuspension were employed, which significantly improved the preclinical evaluation of the lead compound. The oral bioavailability of a test compound is often determined in rodent models, such as rats, by comparing the area under the plasma concentration-time curve (AUC) following oral and intravenous administration.

Factors influencing the absorption of pyridine analogs include their physicochemical properties, such as lipophilicity and pKa, as well as their susceptibility to first-pass metabolism in the gut wall and liver.

Distribution Studies: Tissue Penetration and Organ Accumulation

Following absorption, a drug is distributed throughout the body via the bloodstream. The extent of tissue penetration and potential for organ accumulation are critical parameters, especially for drugs targeting specific tissues, such as the central nervous system (CNS), or for assessing potential toxicity.

For compounds intended to act on the CNS, such as the imidazo[4,5-b]pyridin-2-one analogs being investigated for mood disorders, brain penetrance is a key desirable feature. Studies in rats can be conducted to determine the brain-to-plasma concentration ratio, providing an indication of the compound's ability to cross the blood-brain barrier.

In other contexts, the tissue distribution of a compound can reveal sites of accumulation. For example, studies on the distribution of 5-hydroxymethylcytosine (B124674) (a modified DNA base, not a drug) in mice have shown significant variations in concentration across different tissues, with the highest levels found in the central nervous system. plos.org While not a direct analog, this illustrates the methodologies used to determine tissue distribution.

Metabolic Clearance and Excretion Pathways

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be readily excreted. The rate of metabolic clearance is a major determinant of a drug's half-life and dosing frequency. In vitro studies using liver microsomes from different species (e.g., human, rat, mouse) can provide an initial estimate of a compound's metabolic stability. nih.gov A compound that is rapidly metabolized will likely have low bioavailability and a short duration of action. nih.gov

The primary routes of excretion are through the kidneys (urine) and the liver (bile/feces). Studies in animal models are conducted to identify the major metabolites and the primary routes of elimination of the parent drug and its metabolites. For example, studies on dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for metabolic syndrome, have detailed their pharmacokinetic profiles, including their metabolism and excretion pathways.

Plasma Protein Binding Characteristics

Once in the bloodstream, drugs can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001). It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect and can also affect its clearance. researchgate.net

The extent of plasma protein binding is typically determined in vitro using methods like equilibrium dialysis or ultrafiltration. For example, the binding of various antifungal drugs to plasma proteins has been shown to be influenced by their lipophilicity. researchgate.net For a series of DACA analogs, binding to alpha-1-acid glycoprotein was found to be primarily related to their lipophilicity.

| Pharmacokinetic Parameter | Description | Relevance for Pyridine Analogs |

| Oral Bioavailability (F) | The fraction of an oral dose reaching systemic circulation. | Can be limited by poor solubility and first-pass metabolism. |

| Tissue Distribution | The reversible transfer of a drug from the blood to various tissues. | Crucial for CNS-targeting drugs to ensure blood-brain barrier penetration. |

| Metabolic Clearance (CL) | The volume of plasma cleared of the drug per unit time by metabolism. | Determines the drug's half-life and dosing regimen. |

| Plasma Protein Binding | The extent to which a drug binds to plasma proteins. | Influences the free drug concentration available for pharmacological activity. |

Pharmacodynamic (PD) Investigations in Animal Disease Models

Pharmacodynamic studies aim to understand what a drug does to the body. This involves evaluating the drug's efficacy in relevant animal models of disease, which provides proof-of-concept for its therapeutic potential.

Efficacy Evaluation in Specific Preclinical Disease Models

The choice of animal model is critical and depends on the intended therapeutic indication of the compound. For analogs of 5-(3,4-Difluorophenyl)pyridin-3-ol, which may have applications in various therapeutic areas, a range of models could be employed.

Inflammatory Models: The anti-inflammatory activity of novel pyridine derivatives has been assessed in vivo using the carrageenan-induced rat paw edema model. researchgate.netbiointerfaceresearch.comnih.gov In this model, the reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory effect. For example, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, which are structurally distinct but represent another class of heterocyclic compounds, showed significant anti-inflammatory activity in this model, with some compounds exhibiting efficacy comparable to the standard drug indomethacin. Similarly, some newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects, with some approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com

Cancer Xenograft Models: For compounds with potential anticancer activity, efficacy is often evaluated in cancer xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored. For example, triazolopyrimidine hybrids have been evaluated as multitarget-directed anticancer agents, with studies focusing on their ability to inhibit enzymes like topoisomerase II, which is crucial for cancer cell proliferation. nih.gov

Neuropathic Pain Models: If a compound is being developed for neuropathic pain, models such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats would be used. The compound's ability to alleviate pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, would be assessed.

Metabolic Syndrome/Obesity Models: For compounds targeting metabolic disorders, models such as diet-induced obese mice or genetic models of obesity (e.g., ob/ob mice) are used. Efficacy would be assessed by measuring parameters like body weight, glucose tolerance, and lipid levels. Dipeptidyl peptidase-4 (DPP-4) inhibitors, for instance, have been shown to improve multiple components of the metabolic syndrome, including dyslipidemia and endothelial function, in preclinical models.

| Preclinical Model | Therapeutic Area | Example Endpoints | Findings for Related Analogs |

| Carrageenan-induced Rat Paw Edema | Inflammation | Reduction in paw volume | Thiazolo[4,5-b]pyridine derivatives showed anti-inflammatory effects comparable to ibuprofen. biointerfaceresearch.com |

| Cancer Xenograft Models | Oncology | Inhibition of tumor growth | Triazolopyrimidine hybrids have been investigated as potential anticancer agents. nih.gov |

| Diet-induced Obesity Models | Metabolic Syndrome | Reduction in body weight, improved glucose tolerance | DPP-4 inhibitors have shown beneficial effects on various metabolic parameters. |

Biomarker Modulation and Target Engagement in Vivo

The confirmation of target engagement and the modulation of relevant biomarkers in a living system are paramount to establishing a compound's mechanism of action and potential for therapeutic efficacy. For pyridine and its analogs, a variety of targets have been identified, and methods to assess in vivo engagement have been developed.

A key challenge in drug development is confirming that a compound interacts with its intended molecular target in a complex biological environment. frontiersin.org For enzymes that lack well-defined endogenous biomarkers, competitive activity-based protein profiling (ABPP) has emerged as a valuable technique. frontiersin.org This method allows for the measurement of reversible inhibitor binding to enzymes in animal models. frontiersin.org For instance, competitive ABPP has been successfully used to evaluate piperidine (B6355638) amide inhibitors of the serine hydrolases LYPLA1 and LYPLA2 in mice, demonstrating selective target engagement in vivo. frontiersin.org

In the context of oncology, pyridinone-based inhibitors of Met kinase have been synthesized and evaluated. nih.gov X-ray crystallography confirmed that a lead compound, 44a, binds to the ATP-binding pocket of the Met kinase domain, providing a structural basis for its activity. nih.gov This structural insight is crucial for understanding target engagement at a molecular level and guiding further optimization. nih.gov

For neurological applications, derivatives of 1,3-dihydro-imidazo[4,5-b]pyridin-2-one have been developed as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor. researchgate.net A lead compound from this series demonstrated robust target engagement in rats, with an ED70 of 1.4 mg/kg, indicating a significant effect at the target site in a living organism. researchgate.net

The table below summarizes target engagement data for representative analogs.

| Compound Class | Target | Method of Determining Target Engagement | Animal Model | Key Finding |

| Piperidine Amides | Serine Hydrolases (LYPLA1, LYPLA2) | Competitive Activity-Based Protein Profiling (ABPP) | Mice | Selective in vivo inhibition of LYPLA1 or LYPLA2. frontiersin.org |

| Pyridinone-based Derivatives | Met Kinase | X-ray Crystallography of Compound-Target Complex | N/A | Compound 44a binds to the ATP-binding pocket. nih.gov |

| 1,3-dihydro-imidazo[4,5-b]pyridin-2-one Derivatives | GluN2B subunit of NMDA Receptor | Not specified | Rat | Robust target engagement with an ED70 of 1.4 mg/kg. researchgate.net |

Dose-Response Relationships and Determination of Efficacy Parameters

Establishing a clear dose-response relationship is fundamental to understanding a compound's potency and efficacy in vivo. nih.gov This involves administering a range of doses to animal models to determine the concentration at which a therapeutic effect is observed and to identify the maximal effect. nih.gov

For analogs of this compound, in vivo efficacy has been demonstrated in various disease models. In the field of oncology, certain pyridinone derivatives have shown good in vivo efficacy in xenograft models, although specific dose-response data from these studies are not always detailed in initial publications. nih.gov

In the area of epilepsy research, pyridinone analogs have been evaluated in preclinical seizure models. frontiersin.org For example, perampanel, a 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, displayed potent in vivo activity in AMPA-induced seizure models, with an ED50 ranging from 0.47 to 1.60 mg/kg. frontiersin.org Another study on 2-substituted pyridine derivatives identified two compounds with significant anticonvulsant activity, with ED50 values of 17.5 mg/kg and 22.6 mg/kg in the maximal electroshock (MES) screen. researchgate.net

The table below presents efficacy parameters for selected pyridine and pyridinone analogs in non-human models.

| Compound/Analog | Therapeutic Area | Animal Model | Efficacy Parameter | Value |

| Perampanel | Epilepsy | AMPA-induced seizure model | ED50 | 0.47–1.60 mg/kg frontiersin.org |

| Compound 3i | Epilepsy | Maximal Electroshock (MES) Screen | ED50 | 17.5 mg/kg researchgate.net |

| Compound 3s | Epilepsy | Maximal Electroshock (MES) Screen | ED50 | 22.6 mg/kg researchgate.net |

| Compound 3b | Breast Cancer | Not specified | Tumor Inhibition | Significant inhibition nih.gov |

Exploratory Tolerability Observations in Efficacy Studies

Initial insights into a compound's safety and tolerability are often gathered during in vivo efficacy studies. While these are not formal toxicology studies, observations of animal well-being, changes in weight, or overt signs of distress can provide early indications of potential liabilities.

For several analogs of this compound, preliminary tolerability data from efficacy studies have been reported. In the study of 2-substituted pyridine derivatives with anticonvulsant activity, the lead compounds were found to have no acute toxic effects in mice at elevated doses. researchgate.net Similarly, a 4-amino-2-pyridone derivative being investigated as a PCSK9 inhibitor was reported to be well-tolerated by mice following subcutaneous injection of 40 mg/kg for 7 days, with no signs of toxicity. unipd.it

The following table summarizes exploratory tolerability findings for some pyridine analogs.

| Compound Class/Analog | Animal Model | Dosage and Duration | Tolerability Observation |

| 2-Substituted Pyridine Derivatives | Mice | Elevated doses (specifics not provided) | No acute toxic effects observed. researchgate.net |

| 4-Amino-2-pyridone Derivative (Compound 5c) | Mice | 40 mg/kg subcutaneously for 7 days | Well-tolerated with no signs of toxicity. unipd.it |

Advanced Applications and Research Potential of 5 3,4 Difluorophenyl Pyridin 3 Ol

Development as Chemical Probes for Elucidating Biological Processes

While specific studies detailing the use of 5-(3,4-Difluorophenyl)pyridin-3-ol as a chemical probe are not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The difluorophenyl and pyridin-3-ol moieties of this compound provide opportunities for specific interactions with biological targets.

The fluorine atoms can modulate the compound's electronic properties and metabolic stability, which are crucial characteristics for effective chemical probes. Furthermore, the hydroxyl group on the pyridine (B92270) ring can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and other biomolecules. The development of derivatives of this compound could lead to valuable tools for elucidating complex biological processes.

Integration into Fragment-Based Drug Design (FBDD) and Ligand-Based Drug Design (LBDD) Campaigns

Fragment-based drug design (FBDD) and ligand-based drug design (LBDD) are powerful strategies in modern drug discovery. nih.govwhiterose.ac.uknih.gov FBDD involves screening small, low-complexity molecules (fragments) for weak binding to a biological target, which are then optimized into more potent leads. nih.govwhiterose.ac.uknih.gov LBDD, on the other hand, relies on the knowledge of existing active ligands to design new molecules with improved properties.

The molecular properties of this compound make it an attractive candidate for inclusion in fragment libraries for FBDD campaigns. Its relatively low molecular weight and the presence of key functional groups align with the principles of fragment design. The difluorophenyl group can engage in specific interactions, including halogen bonding, while the pyridinol core provides a scaffold for further chemical elaboration.

In the context of LBDD, if a series of active compounds containing the this compound core were identified, this scaffold could be used to develop pharmacophore models and guide the design of new, more potent analogs.

Utility as a Privileged Scaffold for the Discovery of Novel Therapeutic Agents

A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. The pyridine ring is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs. The addition of the 3,4-difluorophenyl group to the pyridin-3-ol core can enhance its drug-like properties.

The fluorine atoms can improve metabolic stability, increase binding affinity, and modulate the physicochemical properties of the molecule. This makes the this compound scaffold a promising platform for the discovery of novel therapeutic agents targeting a variety of diseases.

Potential Applications in Materials Science and Optoelectronics (e.g., Organic Semiconductors, OLEDs)

The unique electronic properties of fluorinated aromatic compounds have led to their investigation in the field of materials science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.orgnih.gov The introduction of fluorine atoms into organic molecules can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron-transporting materials. mdpi.com

The conjugated π-system of this compound, formed by the pyridine and difluorophenyl rings, suggests its potential for use in optoelectronic devices. While specific research on this compound for these applications is limited, related pyridine-based materials have shown promise as components of organic semiconductors and OLEDs. beilstein-journals.orgnih.gov The extended π-system could enhance UV absorbance properties, making it potentially useful in materials science. Further research into the synthesis and characterization of polymers and other materials incorporating the this compound unit could unveil novel applications in this area. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Key Academic Research Findings and Contributions for 5-(3,4-Difluorophenyl)pyridin-3-ol

A thorough literature review did not yield any specific publications detailing the synthesis or academic study of this compound. While general methods for the synthesis of fluorinated pyridines exist, no articles were found that specifically apply these to or characterize the title compound.

Identification of Unaddressed Research Questions and Methodological Challenges

Due to the lack of published research on this compound, there are no established research findings from which to identify unaddressed questions or methodological challenges specific to this compound.

Future Directions for Academic Investigation and Translational Research on Fluorinated Pyridinols

While it is possible to speculate on potential future research directions for the broader class of fluorinated pyridinols based on trends in medicinal and materials chemistry, there are no specific future outlooks provided in the scientific literature for this compound.

Q & A

Basic: What are the standard synthetic routes for 5-(3,4-Difluorophenyl)pyridin-3-ol, and how is the product characterized?

Answer:

The synthesis typically involves coupling reactions between pyridine derivatives and fluorinated aryl precursors. For example, a related compound, 5-(3,4-difluorophenyl)oxazole-4-carboxamide, was synthesized via amide coupling using 5-(3,4-difluorophenyl)oxazole-4-carboxylic acid and an amine, yielding 43.5% after purification . Characterization employs:

- LCMS/HRMS : To confirm molecular weight and purity (e.g., m/z = 344.05 [M + H]+ with >97.3% purity) .

- NMR spectroscopy : 1H and 13C NMR to verify structural integrity and substituent positions .

- HPLC : For assessing purity and retention time consistency .

Basic: What initial biological screening methods are used to assess its bioactivity?

Answer:

Primary screening often involves:

- Minimum Inhibitory Concentration (MIC) assays : Tested against bacterial strains (e.g., E. coli O157:H7) to evaluate antibacterial potency .

- Enzyme inhibition assays : For antifungal activity, targeting enzymes like fungal cell wall synthases, with IC50 determinations .

- In vitro cytotoxicity : Assessed using cell lines to rule out non-specific toxicity before advancing to in vivo studies .

Advanced: How can researchers optimize the synthetic yield of this compound derivatives?

Answer:

Yield optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of fluorinated intermediates .

- Temperature control : Stepwise heating (e.g., 80–100°C) minimizes side reactions .

- Purification techniques : Gradient chromatography or recrystallization to isolate high-purity products .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) across studies be resolved?

Answer:

Discrepancies arise due to solvent effects, calibration, or tautomerism. Mitigation approaches:

- Deuterated solvents : Use consistent solvents (e.g., CDCl3 or DMSO-d6) for reproducibility .

- Internal standards : Calibrate NMR with tetramethylsilane (TMS) or residual solvent peaks .

- Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced: What in silico methods predict the interaction of this compound with biological targets?

Answer:

Computational tools include:

- Molecular docking : Simulate binding to target proteins (e.g., fungal enzymes or bacterial receptors) using software like AutoDock .

- QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: How does the difluorophenyl group influence the compound’s physicochemical properties?

Answer:

The 3,4-difluorophenyl moiety:

- Enhances lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .

- Electron-withdrawing effect : Stabilizes the pyridine ring, affecting reactivity in electrophilic substitutions .

- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .

Advanced: What strategies validate the mechanism of action for its antifungal effects?

Answer:

Mechanistic validation involves:

- Gene knockout studies : Disrupt target enzymes (e.g., chitin synthase) in fungal strains to confirm resistance .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymatic targets .

- X-ray crystallography : Resolve co-crystal structures of the compound-enzyme complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.